molecular formula C15H12ClFO B1343481 3-(4-Chlorophenyl)-2'-fluoropropiophenone CAS No. 898788-23-3

3-(4-Chlorophenyl)-2'-fluoropropiophenone

Cat. No. B1343481
M. Wt: 262.7 g/mol
InChI Key: VHTSRCDTUUANEM-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-2'-fluoropropiophenone" is closely related to the synthesized molecule discussed in paper , which is "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one". This molecule was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide. The structure was confirmed through IR and X-ray diffraction studies, indicating the presence of a chlorophenyl and a fluorophenyl group within the compound's structure.

Synthesis Analysis

The synthesis of related fluorinated and chlorinated compounds often involves the reaction of halogenated precursors with various reagents. For instance, the synthesis of the related compound in paper involved a reaction between 4-fluoroacetophenone and 4-chlorobenzaldehyde. Similarly, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, as described in paper , demonstrates the synthetic value of halogenated compounds in producing fluorinated aromatics through Diels-Alder reactions. These methods could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-2'-fluoropropiophenone".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the compound in paper had its structure confirmed by IR and X-ray diffraction studies. The geometrical parameters obtained from these studies were in agreement with calculated values using density functional theory (DFT). Such techniques could be employed to analyze the molecular structure of "3-(4-Chlorophenyl)-2'-fluoropropiophenone".

Chemical Reactions Analysis

The reactivity of halogenated compounds is highlighted in several papers. Paper discusses the nucleophilic reactions of a chloro-fluoro butenolide, indicating that halogenated compounds can undergo conjugate addition and vinylic halogen displacement. Paper describes a palladium-catalyzed reaction involving multiple arylation via successive C-C and C-H bond cleavages. These studies suggest that "3-(4-Chlorophenyl)-2'-fluoropropiophenone" may also participate in various chemical reactions, including nucleophilic substitutions and arylation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are often influenced by the presence of halogen atoms. The compound in paper exhibits a significant first hyperpolarizability, which is an important property in nonlinear optical (NLO) materials. The HOMO-LUMO analysis indicates electron density transfer between the chlorophenyl and fluorophenyl rings. The MEP analysis reveals the distribution of negative and positive charges within the molecule. These properties are crucial for understanding the behavior of "3-(4-Chlorophenyl)-2'-fluoropropiophenone" in various environments and its potential applications in material science.

Scientific Research Applications

Structural and Molecular Analysis

Research on compounds structurally related to 3-(4-Chlorophenyl)-2'-fluoropropiophenone has focused on understanding their crystalline structures and molecular behaviors. For instance, studies have examined the crystallization of related halophenols under various conditions, revealing insights into hydrogen-bond formation and intermolecular interactions, which are crucial for designing materials with desired physical properties (Oswald et al., 2005). Another study highlighted the synthesis and analysis of compounds with similar halophenol components, providing valuable information on their molecular geometries and chemical reactivities, essential for applications in medicinal chemistry and materials science (Satheeshkumar et al., 2017).

Environmental and Chemical Transformation

Research on halophenols, including compounds similar to 3-(4-Chlorophenyl)-2'-fluoropropiophenone, has also explored their environmental transformations and reactivity. Studies have investigated the sonochemical degradation of halophenols, providing insights into the mechanisms of pollutant breakdown, which is critical for environmental remediation technologies (Goskonda et al., 2002). Additionally, research on the reductive dechlorination of halogenated phenols by microbial consortia offers perspectives on bioremediation strategies, demonstrating the potential of biological systems to transform and degrade halophenol pollutants (Häggblom, 1998).

Advanced Materials and Synthesis

The synthesis and characterization of novel materials derived from halophenol precursors, akin to 3-(4-Chlorophenyl)-2'-fluoropropiophenone, have been a significant area of research. For example, studies on the synthesis of fluorinated phthalazinone monomers and their polymers highlight the development of high-performance polymers with potential applications in engineering and optical materials (Xiao et al., 2003).

Future Directions

The future research directions for this compound would depend on its potential applications. If it has pharmaceutical properties, future research could focus on improving its efficacy or reducing side effects. If it has industrial applications, research could focus on improving its synthesis process or finding new uses .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSRCDTUUANEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644486
Record name 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2'-fluoropropiophenone

CAS RN

898788-23-3
Record name 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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